2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 2,4-dimethylphenyl group at position 2 and a 3-fluorobenzylthio moiety at position 2. The molecular formula is C₂₂H₂₀FN₃S, with a molecular weight of 377.48 g/mol.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-6-7-18(15(2)10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJOKIGUDZPNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C17H18F N3S
- Molecular Weight : 301.41 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives in antiviral applications. For instance, compounds similar to this compound have shown significant activity against various viral targets. A study indicated that modifications at specific positions on the pyrazole ring can enhance antiviral efficacy, suggesting that this compound may exhibit similar properties .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Research on related pyrazolo compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study found that certain pyrazole derivatives exhibited cytotoxic effects against multiple cancer cell lines, indicating a promising avenue for further exploration .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of pyrazole derivatives suggest that they may possess significant antibacterial and antifungal activities. The presence of specific substituents on the phenyl and thio groups can influence this activity, making it a potential candidate for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can induce oxidative stress in target cells, leading to cell death.
Case Study 1: Antiviral Activity Assessment
In a comparative study involving various pyrazolo compounds, one derivative demonstrated an EC50 value of approximately 130 μM against viral replication in vitro. This highlights the potential for structural modifications to enhance antiviral potency .
Case Study 2: Anticancer Efficacy
A series of pyrazole derivatives were tested against human cancer cell lines (e.g., MCF-7, HT-29). Results indicated that certain modifications led to a significant reduction in cell viability, with IC50 values ranging from 10 to 50 μM depending on the specific derivative tested .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 2-(2,4-dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine, highlighting substituent variations and physicochemical properties:
Pharmacokinetic Considerations
- Lipophilicity : The target compound’s logP is estimated to be higher than (due to dimethylphenyl vs. methoxyphenyl) but lower than (piperazine increases polarity).
- Metabolic Stability : Fluorine in the benzyl group may reduce CYP450-mediated metabolism, as seen in related fluorinated drugs .
Commercial and Research Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
